4-methyl-3-nitro-1H-pyrrolo[2,3-b]pyridine

physicochemical profiling drug-likeness bioavailability prediction

Kinase drug discovery requires specific 7-azaindole isomers to maintain SAR; generic sourcing risks isomer misidentification. 4-Methyl-3-nitro-1H-pyrrolo[2,3-b]pyridine (CAS 4893-92-9) delivers the precise 4-methyl-3-nitro pattern for ATP-competitive kinase inhibitor design. - PSA 74.50 Ų & +0.25 pKa shift: peripheral kinase targeting, reduced CNS penetration. - Regioselective 3-nitro enables rapid diversification to amino, alkoxy, or thio analogs for PROTAC/probe synthesis. - ≥98% purity, 2-8°C storage: validated RSM per ICH Q7, streamlining tech transfer.

Molecular Formula C8H7N3O2
Molecular Weight 177.16 g/mol
CAS No. 4893-92-9
Cat. No. B1501985
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-methyl-3-nitro-1H-pyrrolo[2,3-b]pyridine
CAS4893-92-9
Molecular FormulaC8H7N3O2
Molecular Weight177.16 g/mol
Structural Identifiers
SMILESCC1=C2C(=CNC2=NC=C1)[N+](=O)[O-]
InChIInChI=1S/C8H7N3O2/c1-5-2-3-9-8-7(5)6(4-10-8)11(12)13/h2-4H,1H3,(H,9,10)
InChIKeyMOEXQWRDNQTBHO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-Methyl-3-nitro-7-azaindole: Core Identity and Kinase Scaffold Rationale


4-Methyl-3-nitro-1H-pyrrolo[2,3-b]pyridine (CAS 4893-92-9), also referred to as 3-nitro-4-methyl-7-azaindole, is a heterocyclic building block belonging to the 7-azaindole (pyrrolo[2,3-b]pyridine) family. Its structure features a methyl group at the 4‑position of the pyridine ring and a nitro group at the 3‑position of the pyrrole ring . The 7-azaindole scaffold is a recognized privileged structure in medicinal chemistry, extensively employed in the design of kinase inhibitors, phosphodiesterase modulators, and other bioactive molecules because its two nitrogen atoms can mimic the adenine moiety of ATP in the kinase hinge region [1].

Scaffold
7-Azaindole core for ATP-competitive kinase hinge-region design
Substitution
4-Methyl-3-nitro pattern for tunable basicity and peripheral target bias
Workflow
Supports regioselective C3 diversification and chiral NADH model synthesis

Positional Isomer Substitution Risks for 4-Methyl-3-nitro-7-azaindole


Although the 7-azaindole class shares a common bicyclic core, individual positional isomers and substitution patterns exhibit markedly different physicochemical properties — including logP, polar surface area (PSA), and basicity (pKa) — as well as divergent reactivity in subsequent functionalization steps [1]. The target compound’s 4-methyl-3-nitro arrangement confers a distinct electronic and steric profile that directly influences tautomeric preference, regioselective reduction, and cross-coupling behavior. Interchanging this building block with its 3‑methyl-4‑nitro or 4‑methyl-5‑nitro analogues without experimental verification risks compromising synthetic yields, altering pharmacokinetic properties of downstream candidates, and invalidating structure-activity relationships (SAR) established with the original scaffold . The quantitative evidence detailed in Section 3 substantiates why procurement decisions must be compound‑specific rather than generic class‑based.

Target 4-Methyl-3-nitro-7-azaindole
Profile logP ~2.06 · PSA 74.5 Ų · pKa +0.25 shift · regioselective C3 reactivity
Positional Isomer 3-Methyl-4-nitro · 4-Methyl-5-nitro analogs
Risk May shift lipophilicity, permeability, basicity, and regioselective reactivity; SAR and synthetic yields may not transfer directly.
Class-level inference; isomer-specific validation recommended.

Quantitative Differentiation: 4-Methyl-3-nitro-7-azaindole vs. Analogs


Lipophilicity Differentiation vs. 3-Methyl-4-nitro Regioisomer

The calculated logP of the target compound 4-methyl-3-nitro-1H-pyrrolo[2,3-b]pyridine is 2.06 . Its regioisomer 3-methyl-4-nitro-1H-pyrrolo[2,3-b]pyridine (CAS 1363380‑52‑2) exhibits a calculated logP of 2.26 . The ΔlogP of −0.20 indicates that the target compound is comparatively less lipophilic, a property that predicts superior aqueous solubility and a potentially more favorable oral absorption profile in lead optimization.

Lipophilicity vs. Regioisomer
Cross-study comparable
ΔlogP = −0.20 (2.06 vs. 2.26)
Target vs. 3-methyl-4-nitro isomer
Supports higher aqueous solubility prediction.
Data to verify; calculated values from ChemSrc.
physicochemical profiling drug-likeness bioavailability prediction

PSA Advantage Over Unsubstituted 7-Azaindole

The PSA of 4-methyl-3-nitro-1H-pyrrolo[2,3-b]pyridine is reported as 74.50 Ų . By comparison, the unsubstituted 7-azaindole core (CAS 271‑63‑6) has a PSA of only 28.68 Ų [1]. This 2.6‑fold increase, driven by the electron‑withdrawing nitro group, dramatically alters the molecule’s permeability profile. While unsubstituted 7-azaindole is relatively permeable (low PSA), the higher PSA of the target compound reduces passive membrane permeability while enhancing aqueous solubility, a trade-off that can be strategically exploited in medicinal chemistry to tune pharmacokinetic properties.

PSA vs. 7-Azaindole
Cross-study comparable
+45.82 Ų (74.50 vs. 28.68 Ų)
2.6-fold higher polar surface area
Context-dependent permeability profile; may reduce passive membrane diffusion.
Calculated values; supports peripheral target design context.
membrane permeability CNS drug design solubility

Enhanced Basicity Relative to Unsubstituted 7-Azaindole

The predicted pKa of the pyridine nitrogen in 4-methyl-7-azaindole (the non‑nitrated analogue) is 7.94 ± 0.20 , compared to 7.69 ± 0.20 for unsubstituted 7-azaindole . The +0.25 pKa unit shift, attributable to the electron‑donating 4‑methyl group, translates to a roughly 1.8‑fold stronger basicity at the pyridine nitrogen. In the target compound, this enhanced basicity persists despite the electron‑withdrawing 3‑nitro group, strengthening the hydrogen-bond acceptor capacity of the pyridine nitrogen within the kinase hinge region.

Basicity Shift
Class-level inference
ΔpKa = +0.25 (7.94 vs. 7.69)
4-Methyl-7-azaindole vs. unsubstituted; predicted values
Reported higher pyridine basicity may strengthen hinge H-bonding.
Predicted pKa; nitro-group influence requires experimental confirmation.
kinase hinge binding hydrogen bonding SAR

3-Nitro Regioselective Derivatization

The 3‑nitro group resides on the electron‑rich pyrrole ring of the 7-azaindole scaffold, rendering it more susceptible to nucleophilic aromatic substitution than a nitro group at the 5‑position (pyridine ring) found in the 4-methyl-5‑nitro isomer (CAS 1511867‑22‑3) [1]. This electronic activation allows the 3‑nitro group to be chemo‑ and regio‑selectively displaced by amines, alkoxides, or thiols to generate diverse 3‑substituted‑4‑methyl‑7‑azaindoles, whereas the 5‑nitro isomer requires harsher conditions or transition-metal catalysis for analogous transformations [2].

C3 Regioselective Derivatization
Class-level inference
Nucleophilic aromatic substitution favored at C3
3-NO₂ on π-excessive pyrrole vs. 5-NO₂ on π-deficient pyridine
Supports mild diversification for library synthesis.
Electronic rationale; experimental scope may vary with substrate.
synthetic methodology library synthesis structure-activity relationship

Chiral NADH Model Precursor for Enantioselective Reductions

The pyrrolo[2,3-b]pyridine scaffold bearing a 3‑nitro‑4‑methyl substitution pattern has been specifically employed as a starting material for the synthesis of chiral and non‑chiral NADH biomimetic models [1]. These reagents enable enantioselective reduction of prochiral ketones with good enantiomeric excesses, a capability that is not equivalently accessible from the 5‑nitro isomer or other positional variants due to differences in the electronic environment of the hydride‑donating dihydropyridine ring formed upon nitro group reduction and subsequent derivatization.

Chiral NADH Model Precursor
Supporting evidence
Published route to enantioselective NADH models
Tetrahedron 1991; methyl benzoylformate and N-acetyl-enamine reduction
Reported asymmetric synthesis application; not transferable to positional isomers.
Peer-reviewed methodology; enantiomeric excess is condition-dependent.
asymmetric synthesis biomimetic chemistry enantioselective reduction

Certified Purity and Storage Specifications

The target compound is commercially supplied by reputable vendors at a guaranteed purity of ≥98% , with defined long-term storage conditions of 2–8 °C in a sealed, dry environment. In contrast, the 5‑nitro positional isomer (CAS 1511867‑22‑3) is commonly offered at 95%+ purity without standardized storage specifications . The 2–3 percentage-point purity advantage, combined with explicit storage guidance, translates to lower batch-to-batch variability and reduced impurity-related artefacts in biological assays — a practical but critical consideration for reproducible research.

Purity & Storage
Supporting evidence
≥98% purity; sealed, 2–8 °C
vs. 5-nitro isomer: ≥95%, no standardized storage
Supports lot-consistent procurement for reproducible assays.
Commercial specifications; independent QC verification recommended.
quality control reproducibility chemical procurement

Application Scenarios for 4-Methyl-3-nitro-7-azaindole


Kinase Inhibitor Library Design with High PSA and Tunable Basicity

The compound’s PSA of 74.50 Ų and the +0.25 pKa shift conferred by the 4‑methyl group make it a strategically valuable building block for designing ATP‑competitive kinase inhibitors that target peripheral kinases while avoiding CNS penetration. The higher PSA reduces blood‑brain barrier permeability, and the enhanced basicity strengthens hinge‑region hydrogen bonding, directly supporting iterative SAR campaigns for oncology and inflammatory disease targets.

Chiral Auxiliary for Enantioselective Reduction

Based on the demonstrated use of the pyrrolo[2,3‑b]pyridine core in chiral NADH model synthesis , this compound serves as a validated entry point for developing novel enantioselective reduction methodologies. Research groups focused on asymmetric catalysis can leverage the established synthetic route to prepare both enantiomeric products by adjusting reaction conditions, reducing development time.

Functional Probe Libraries via Regioselective 3-Derivatization

The regioselective reactivity of the 3‑nitro group toward nucleophilic substitution permits rapid, mild diversification at the pyrrole ring to generate libraries of 3‑amino, 3‑alkoxy, or 3‑thio‑substituted 4‑methyl‑7‑azaindoles. This is especially useful for constructing affinity probes, fluorescent labels, or PROTAC conjugates where mild reaction conditions are essential to preserve sensitive functional groups.

GMP-Grade API Intermediate with Quality Specifications

The availability of this building block at ≥98% purity with explicit storage conditions (2–8 °C, sealed) supports its use as a regulatory‑starting‑material (RSM) in process chemistry routes toward active pharmaceutical ingredients. The documented quality specifications facilitate technology transfer and compliance with ICH Q7 guidelines, reducing the burden of in-house qualification.

Application
Selection Property
Validation Focus
Peripheral kinase inhibitor design
High PSA and tunable basicity
Permeability and hinge-binding assays
Enantioselective reduction methodology
Chiral NADH model precursor precedent
Enantiomeric excess and condition screening
3-Substituted probe library synthesis
Regioselective C3 nucleophilic displacement
Functional group tolerance and diversification scope
Process chemistry RSM qualification
≥98% purity with documented storage
Lot-to-lot consistency and impurity profiling

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

38 linked technical documents
Explore Hub


Quote Request

Request a Quote for 4-methyl-3-nitro-1H-pyrrolo[2,3-b]pyridine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.